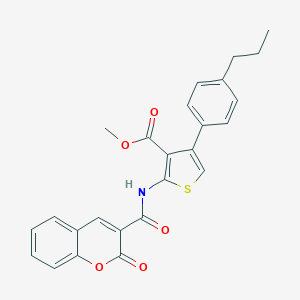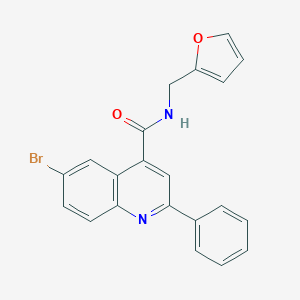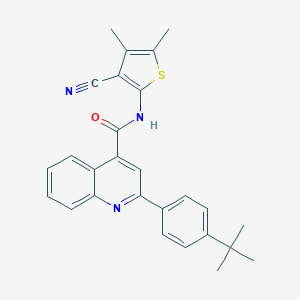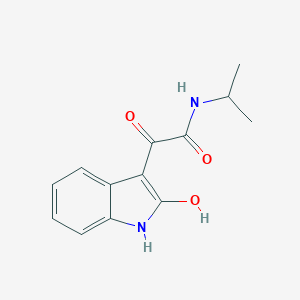
METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines elements of chromen, thiophene, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2H-chromen-3-carboxylic acid with an amine derivative to form an amide intermediate. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
科学研究应用
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic effects.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: Another compound with a similar chromen structure but lacking the thiophene and phenyl groups.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen core but differ in their substituents, leading to different properties and applications.
Uniqueness
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate is unique due to its combination of chromen, thiophene, and phenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C25H21NO5S |
|---|---|
分子量 |
447.5g/mol |
IUPAC 名称 |
methyl 2-[(2-oxochromene-3-carbonyl)amino]-4-(4-propylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H21NO5S/c1-3-6-15-9-11-16(12-10-15)19-14-32-23(21(19)25(29)30-2)26-22(27)18-13-17-7-4-5-8-20(17)31-24(18)28/h4-5,7-14H,3,6H2,1-2H3,(H,26,27) |
InChI 键 |
XSYRVSBLSOFFAV-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O |
规范 SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B445188.png)
![6-({[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B445190.png)


![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B445194.png)

![2-({[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B445196.png)
![Propyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B445197.png)
![Isopropyl 5-acetyl-2-{[(2-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B445199.png)
![Methyl 2-({[2-(3-propoxyphenyl)quinolin-4-yl]carbonyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B445202.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4-phenyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B445203.png)
![6-({[4-(4-Isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B445204.png)
![Methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B445206.png)
![3-({[4-(4-Methoxyphenyl)-5-methyl-3-(propoxycarbonyl)thien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445207.png)
